molecular formula C33H40N2O9 B1676401 Methoserpidine CAS No. 865-04-3

Methoserpidine

Cat. No.: B1676401
CAS No.: 865-04-3
M. Wt: 608.7 g/mol
InChI Key: ULBNWNUHGJLQHO-WJWBCCRZSA-N
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Preparation Methods

The synthesis of methoserpidine involves several steps, starting from the yohimbine skeleton. The key steps include:

Industrial production methods typically involve optimizing these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Methoserpidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methoserpidine has several scientific research applications:

Mechanism of Action

Methoserpidine exerts its effects by inhibiting the vesicular monoamine transporter (VMAT), which is responsible for transporting neurotransmitters into synaptic vesicles. By inhibiting VMAT, this compound depletes monoamines like norepinephrine from nerve endings, leading to a decrease in blood pressure . This mechanism is similar to that of reserpine, another antihypertensive drug.

Comparison with Similar Compounds

Methoserpidine is similar to other yohimbine alkaloids, such as reserpine and deserpidine. it has unique properties that distinguish it from these compounds:

Conclusion

This compound is a valuable compound in the field of antihypertensive drugs, with unique chemical properties and a well-defined mechanism of action. Its synthesis, chemical reactions, and scientific applications make it an important subject of study in various fields of research.

Properties

CAS No.

865-04-3

Molecular Formula

C33H40N2O9

Molecular Weight

608.7 g/mol

IUPAC Name

methyl (1S,15R,17S,18S,19R,20R)-7,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C33H40N2O9/c1-38-19-7-8-23-22(14-19)20-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)21(18)15-24(35)29(20)34-23/h7-8,11-12,14,18,21,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,21+,24-,27-,28+,31+/m0/s1

InChI Key

ULBNWNUHGJLQHO-WJWBCCRZSA-N

Isomeric SMILES

CO[C@@H]1[C@H](C[C@H]2CN3CCC4=C([C@@H]3C[C@H]2[C@H]1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Canonical SMILES

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=C(C=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC

Appearance

Solid powder

865-04-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Methoserpidine;  Decaserpil;  Neoserpin;  Resertene;  R 694;  R-694;  R694; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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